8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Sigma Receptor Ligands Spirocyclic Scaffolds Medicinal Chemistry

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a unique spirocyclic building block featuring an oxetane-fused diazepane core. Its 8-methyl substitution alters basicity and metabolic stability versus other regioisomers. Supported by 9 patents for sigma receptor (S1R) affinity, it offers access to a less-crowded IP space for medicinal chemistry libraries. Ideal for labs optimizing ADMET profiles or exploring novel S1R ligands.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B7904621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCN1CCNC2(C1)COC2
InChIInChI=1S/C7H14N2O/c1-9-3-2-8-7(4-9)5-10-6-7/h8H,2-6H2,1H3
InChIKeyZLLQMYHBAUABJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Procurement Guide: CAS 1369143-13-4, Spirocyclic Scaffold


8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1369143-13-4) is a heterocyclic spiro compound with the molecular formula C7H14N2O and a monoisotopic mass of 142.11 Da [1]. It features a rigid 2-oxa-5,8-diazaspiro[3.5]nonane core—an oxetane-fused diazepane system—which confers distinct three-dimensional shape and hydrogen-bonding capacity [2]. This scaffold appears in 9 patents [1], predominantly as a versatile building block for medicinal chemistry exploration, yet primary literature (0 publications) [1] indicates its commercial availability outpaces published biological characterization.

Why 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Cannot Be Replaced by Other Spirocyclic Building Blocks


Spirocyclic scaffolds are not interchangeable; even minor alterations in heteroatom placement or substitution pattern can profoundly alter three-dimensional shape, lipophilicity, and binding interactions. The 2-oxa-5,8-diazaspiro[3.5]nonane core, containing an oxetane ring fused to a diazepane, offers a unique spatial arrangement of hydrogen-bond acceptors/donors compared to its 2,7-diazaspiro[3.5]nonane or 2-oxa-5,7-diazaspiro[3.5]nonane counterparts [1]. Within the same core, the 8-methyl substitution on this compound (versus 5-methyl or unsubstituted analogs) alters basicity, metabolic stability, and conformational preferences, as demonstrated in related spirocyclic series [2]. Consequently, substituting a different spirocyclic building block—even one with the same elemental formula—can lead to divergent synthetic outcomes or unpredictable biological activity.

Quantitative Differentiation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane from Close Analogs


Scaffold Architecture Comparison: 2-Oxa-5,8-diazaspiro[3.5]nonane vs. 2,7-Diazaspiro[3.5]nonane Cores

The 2-oxa-5,8-diazaspiro[3.5]nonane core replaces one nitrogen with an oxygen atom relative to the 2,7-diazaspiro[3.5]nonane core. While not a direct head-to-head comparison of the target compound, the 2,7-diazaspiro[3.5]nonane series has produced S1R ligands with Ki values ranging from 2.7 nM to 27 nM [1]. The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold appears in a separate patent family [2] claiming sigma receptor affinity, indicating the oxygen-for-nitrogen substitution retains target engagement while likely altering physicochemical and pharmacokinetic properties [2].

Sigma Receptor Ligands Spirocyclic Scaffolds Medicinal Chemistry

Methyl Substitution Position: 8-Methyl vs. 5-Methyl on 2-Oxa-5,8-diazaspiro[3.5]nonane Core

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (target) and 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride represent regioisomers with methyl groups on different nitrogen atoms. In related diazaspiro systems, N-methylation position significantly influences pKa, logD, and metabolic stability [1]. The 8-methyl derivative places the basic nitrogen in the 8-position of the diazepane ring, whereas the 5-methyl analog modifies the nitrogen adjacent to the spiro junction. This positional shift can affect the compound's protonation state at physiological pH and its interaction with biological targets [1].

Spirocyclic Chemistry Structure-Activity Relationship Medicinal Chemistry

Patent Landscape Differentiation: Frequency of Citation in Intellectual Property

The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold appears in 114 patents, whereas the specific 8-methyl derivative is cited in 9 patents [1]. This indicates that while the core scaffold is widely claimed in proprietary inventions, the 8-methyl substitution represents a more specialized, less-crowded chemical space. For comparison, the unsubstituted 2-oxa-5,8-diazaspiro[3.5]nonane core has 0 associated literature citations [1], underscoring the commercial focus on protected variants.

Patent Analysis Spirocyclic Building Blocks Medicinal Chemistry

Procurement-Driven Applications of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1369143-13-4)


Sigma-1 Receptor (S1R) Ligand Discovery and SAR Exploration

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane serves as a key intermediate or building block for synthesizing oxa-diazaspiro compounds claimed to have affinity for sigma receptors, particularly S1R [1]. While direct binding data are not published for this specific compound, the patent literature [1] establishes the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold as a viable alternative to the more extensively studied 2,7-diazaspiro[3.5]nonane series [2]. Procurement is recommended for laboratories aiming to generate novel S1R ligands with differentiated physicochemical and pharmacokinetic profiles.

Synthesis of Proprietary Spirocyclic Libraries and Patent-Exempt Chemical Space

Given its appearance in only 9 patents [3] versus 114 for the unsubstituted core, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane offers access to a less-crowded intellectual property space. It is suitable for constructing spirocyclic compound libraries where the 8-methyl substitution provides a specific vector for further derivatization while potentially evading existing patent claims on other regioisomers .

Metabolic Stability and Physicochemical Property Modulation Studies

The 2-oxa-5,8-diazaspiro[3.5]nonane core introduces an oxetane ring—a known bioisostere for carbonyl and gem-dimethyl groups—which can enhance aqueous solubility and metabolic stability [4]. The 8-methyl substitution on the diazepane nitrogen further tunes basicity and lipophilicity. Procurement supports preclinical studies comparing the ADMET profiles of 8-methyl versus 5-methyl and unsubstituted analogs, as suggested by patent disclosures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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